Cas no 1016878-44-6 ({1-4-(trifluoromethyl)phenylethyl}hydrazine)
{1-4-(trifluoromethyl)phenylethyl}hydrazine Chemical and Physical Properties
Names and Identifiers
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- 1-(1-(4-(trifluoromethyl)phenyl)ethyl)hydrazine
- {1-4-(trifluoromethyl)phenylethyl}hydrazine
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- MDL: MFCD09745623
- Inchi: 1S/C9H11F3N2/c1-6(14-13)7-2-4-8(5-3-7)9(10,11)12/h2-6,14H,13H2,1H3
- InChI Key: TZKVOQWRDYPRAK-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)C(C)NN)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 173
- Topological Polar Surface Area: 38
{1-4-(trifluoromethyl)phenylethyl}hydrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345600-50mg |
(1-(4-(Trifluoromethyl)phenyl)ethyl)hydrazine |
1016878-44-6 | 98% | 50mg |
¥21228 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345600-100mg |
(1-(4-(Trifluoromethyl)phenyl)ethyl)hydrazine |
1016878-44-6 | 98% | 100mg |
¥24120 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345600-250mg |
(1-(4-(Trifluoromethyl)phenyl)ethyl)hydrazine |
1016878-44-6 | 98% | 250mg |
¥27165 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345600-500mg |
(1-(4-(Trifluoromethyl)phenyl)ethyl)hydrazine |
1016878-44-6 | 98% | 500mg |
¥30348 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345600-1g |
(1-(4-(Trifluoromethyl)phenyl)ethyl)hydrazine |
1016878-44-6 | 98% | 1g |
¥25315 | 2023-04-17 | |
| Enamine | EN300-271156-0.05g |
{1-[4-(trifluoromethyl)phenyl]ethyl}hydrazine |
1016878-44-6 | 0.05g |
$348.0 | 2023-09-11 | ||
| Enamine | EN300-271156-0.1g |
{1-[4-(trifluoromethyl)phenyl]ethyl}hydrazine |
1016878-44-6 | 0.1g |
$364.0 | 2023-09-11 | ||
| Enamine | EN300-271156-0.25g |
{1-[4-(trifluoromethyl)phenyl]ethyl}hydrazine |
1016878-44-6 | 0.25g |
$381.0 | 2023-09-11 | ||
| Enamine | EN300-271156-0.5g |
{1-[4-(trifluoromethyl)phenyl]ethyl}hydrazine |
1016878-44-6 | 0.5g |
$397.0 | 2023-09-11 | ||
| Enamine | EN300-271156-1.0g |
{1-[4-(trifluoromethyl)phenyl]ethyl}hydrazine |
1016878-44-6 | 1g |
$0.0 | 2023-06-06 |
{1-4-(trifluoromethyl)phenylethyl}hydrazine Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on {1-4-(trifluoromethyl)phenylethyl}hydrazine
Comprehensive Overview of {1-4-(trifluoromethyl)phenylethyl}hydrazine (CAS No. 1016878-44-6)
{1-4-(trifluoromethyl)phenylethyl}hydrazine (CAS No. 1016878-44-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound features a trifluoromethylphenyl group, which enhances its lipophilicity and metabolic stability, making it a valuable intermediate in drug discovery. Researchers are increasingly exploring its potential in designing novel enzyme inhibitors and receptor modulators, particularly in oncology and CNS disorders.
The growing interest in fluorinated compounds like {1-4-(trifluoromethyl)phenylethyl}hydrazine stems from their ability to improve bioavailability and target selectivity. Recent studies highlight its role in synthesizing small-molecule therapeutics, aligning with the industry's shift toward precision medicine. With the rise of AI-driven drug discovery, this compound has been flagged in computational screenings for its potential interactions with kinase proteins and G-protein-coupled receptors (GPCRs).
From a synthetic chemistry perspective, CAS No. 1016878-44-6 is often utilized in hydrazone formation and reductive amination reactions. Its electron-withdrawing trifluoromethyl group facilitates nucleophilic substitutions, a feature leveraged in creating heterocyclic scaffolds. These applications are critical for developing next-generation agrochemicals, where resistance management and environmental safety are top priorities.
Environmental and regulatory considerations also shape the discourse around {1-4-(trifluoromethyl)phenylethyl}hydrazine. As sustainability gains traction, researchers are optimizing synthetic routes to minimize waste, employing green chemistry principles like catalytic reductions. The compound’s stability under physiological conditions further positions it as a candidate for prodrug development, addressing challenges in drug delivery.
In summary, {1-4-(trifluoromethyl)phenylethyl}hydrazine (CAS No. 1016878-44-6) exemplifies the intersection of medicinal chemistry and material science. Its versatility in structure-activity relationship (SAR) studies and compatibility with high-throughput screening platforms underscore its relevance in modern R&D. As demand for fluorine-containing APIs grows, this compound is poised to play a pivotal role in innovation pipelines.
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